2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide -

2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide

Catalog Number: EVT-3870921
CAS Number:
Molecular Formula: C26H24N2O3
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bendamustine

  • Compound Description: Bendamustine is a clinically used anticancer drug classified as an alkylating agent. It exerts its therapeutic effect by interfering with DNA replication and repair in cancer cells. []
  • Relevance: While Bendamustine doesn't share direct structural similarities with 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide, it highlights the benzimidazole moiety's relevance in anticancer research. This connection arises from the exploration of various 2-(3,4-dimethoxyphenyl)benzazoles for anticancer activity in the paper, indicating a broader interest in this structural class for potential therapeutic applications. []

Nocodazole

  • Compound Description: Nocodazole is a clinically used anticancer agent classified as a mitotic inhibitor. It disrupts microtubule polymerization, interfering with cell division. []
  • Relevance: Similar to Bendamustine, Nocodazole, despite lacking direct structural similarity to 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide, emphasizes the benzimidazole moiety's significance in anticancer drug development. The study of various 2-(3,4-dimethoxyphenyl)benzazoles for anticancer properties underscores the interest in this structural class for potential therapeutic applications. []

Veliparib

  • Compound Description: Veliparib is a clinically used anticancer drug classified as a PARP inhibitor. It interferes with DNA repair mechanisms in cancer cells. []
  • Relevance: While Veliparib shares no direct structural resemblance with 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide, its mention emphasizes the benzimidazole moiety's importance in anticancer research. The investigation of 2-(3,4-dimethoxyphenyl)benzazoles for anticancer activity showcases the interest in exploring this structural class for potential therapeutic benefits. []

Glasdegib

  • Compound Description: Glasdegib is a clinically used anticancer agent classified as a SMO inhibitor. It acts by inhibiting the Smoothened protein, part of the Hedgehog signaling pathway often implicated in cancer development. []
  • Relevance: Although Glasdegib doesn't share direct structural similarities with 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide, its inclusion highlights the significance of the benzimidazole moiety in anticancer drug discovery. The research on various 2-(3,4-dimethoxyphenyl)benzazoles for anticancer activity emphasizes the ongoing interest in this structural class for potential therapeutic use. []

N-(5-chloro-2-hydroxyphenyl)-3,4-dimethoxybenzamide

  • Compound Description: This compound serves as a crucial precursor in synthesizing a series of 2-(3,4-dimethoxyphenyl)-1H-benz(or pyrido)azoles. It is prepared by amidating 2-hydroxy-5-chloroaniline with 3,4-dimethoxybenzoic acid using 1,1'-carbonyldiimidazole. []
  • Relevance: N-(5-chloro-2-hydroxyphenyl)-3,4-dimethoxybenzamide shares the 3,4-dimethoxyphenyl moiety with the target compound, 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide. Furthermore, it acts as a key building block in creating a series of benzimidazole derivatives, highlighting the importance of this structural motif in the context of the research. []

2-(3,4-Dimethoxyphenyl)-1H-benzimidazoles

  • Compound Description: This group represents a series of newly synthesized compounds containing the 2-(3,4-dimethoxyphenyl)-1H-benzimidazole core. These compounds were evaluated for their anticancer and antimicrobial activities. []
  • Relevance: This group of compounds, particularly those with dichloro substitutions on the phenyl ring of the benzimidazole moiety, showed significant cytotoxicity against specific human tumor cell lines, including A549 lung cancer cells. This highlights the importance of the 2-(3,4-dimethoxyphenyl)-1H-benzimidazole structure for biological activity, making it a relevant structural class in relation to 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide. []

2-(3,4-Dimethoxyphenyl)-imidazopyridines

  • Compound Description: This group encompasses a series of synthesized compounds featuring the 2-(3,4-dimethoxyphenyl)-imidazopyridine core. These were also evaluated for their anticancer and antimicrobial activities. []
  • Relevance: Similar to the 2-(3,4-dimethoxyphenyl)-1H-benzimidazoles, this group, particularly unsubstituted 2-(3,4-dimethoxyphenyl)-imidazopyridines, demonstrated promising inhibitory activity against A549 and HeLa cancer cell lines. This finding further emphasizes the relevance of the 2-(3,4-dimethoxyphenyl) group combined with heterocyclic systems, such as benzimidazole and imidazopyridine, in the development of potentially therapeutic agents. []

DQ-2511 (3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide)

  • Compound Description: DQ-2511 is a potent anti-ulcer drug. Its pharmacological profile demonstrates minimal effects on the central nervous system, cardiovascular system, and respiratory system, while effectively inhibiting gastric acid secretion and reducing gastric motility. [, ]

Properties

Product Name

2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-4-quinolinecarboxamide

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C26H24N2O3/c1-4-17-9-5-7-11-21(17)28-26(29)20-16-23(27-22-12-8-6-10-19(20)22)18-13-14-24(30-2)25(15-18)31-3/h5-16H,4H2,1-3H3,(H,28,29)

InChI Key

HDHQBYPBBHWBKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.